

Application Note: FT-IR Analysis of 4-Hydroxy-5-methylisophthalic Acid

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Compound of Interest

Compound Name:	4-Hydroxy-5-methylisophthalic acid
CAS No.:	4365-31-5
Cat. No.:	B175720

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Abstract & Scope

This technical guide details the protocol for the structural characterization of **4-Hydroxy-5-methylisophthalic acid** using Fourier Transform Infrared (FT-IR) spectroscopy. As a functionalized aromatic dicarboxylic acid, this compound exhibits a complex vibrational signature dominated by strong hydrogen bonding networks and coupled lattice vibrations. This note provides a validated workflow for distinguishing this specific derivative from its structural analogs (e.g., 4-hydroxyisophthalic acid, 5-methylisophthalic acid) and identifying key impurity markers in pharmaceutical intermediate profiling.

Introduction & Theoretical Basis

Structural Significance

4-Hydroxy-5-methylisophthalic acid contains three distinct functional moieties that drive its IR spectrum:

- Two Carboxylic Acid Groups (-COOH): Located at positions 1 and 3. These typically form centrosymmetric dimers in the solid state.
- Phenolic Hydroxyl (-OH): Located at position 4, ortho to one carboxylic acid group.
- Methyl Group (-CH₃): Located at position 5.

The "Salicylate Effect" (Expert Insight)

A critical feature of this molecule is the intramolecular hydrogen bond between the phenolic hydrogen at C4 and the carbonyl oxygen of the carboxylic acid at C3. This interaction mimics the vibrational behavior of salicylic acid, causing:

- Redshift of the C=O stretch: The involved carbonyl shifts to a lower frequency (approx. 1660–1680 cm⁻¹) compared to the "free" dimerized acid at C1 (approx. 1690–1710 cm⁻¹).
- Broadening of the O-H stretch: The phenolic O-H band merges with the broad carboxylic acid O-H envelope, often creating a continuous absorption from 3300 down to 2500 cm⁻¹.

Experimental Protocol

Instrumentation & Parameters

To ensure reproducibility and high spectral resolution, the following parameters are mandatory.

Parameter	Setting	Rationale
Detector	DTGS (Deuterated Triglycine Sulfate)	Linearity over the full mid-IR range (400–4000 cm^{-1}).
Beamsplitter	KBr or Ge/KBr	Standard mid-IR coverage.
Resolution	4 cm^{-1}	Optimal balance between signal-to-noise (SNR) and resolving sharp aromatic bands.
Scans	32 (Screening) / 64 (Final)	Sufficient averaging to resolve weak overtone bands in the 1800–2000 cm^{-1} region.
Apodization	Blackman-Harris 3-Term	Minimizes side-lobes for sharp crystalline peaks.

Sample Preparation: ATR vs. Transmission

While Attenuated Total Reflectance (ATR) is the industry standard for speed, Transmission (KBr pellet) is recommended for this specific compound to clearly resolve the complex Hydrogen-bonding region (2500–3500 cm^{-1}).

Method A: Diamond ATR (Rapid Screening)

- Suitability: Routine ID, polymorphism checks.
- Protocol:
 - Clean crystal with isopropanol; collect background.
 - Place ~10 mg of sample on the crystal.
 - Apply high pressure (clamp torque ~100 $\text{cN}\cdot\text{m}$).^{[1][2][3][4]} Note: Ensure good contact as the high melting point (>250°C) indicates a hard crystal lattice.
 - Collect spectrum.^{[4][5][6][7]}

Method B: KBr Pellet (Structural Validation)

- Suitability: Detailed assigning of OH stretches and fingerprint region.
- Protocol:
 - Mix 2.0 mg of analyte with 200 mg of spectroscopic grade KBr (1:100 ratio).
 - Grind in an agate mortar to a fine powder (<2 μm particle size) to minimize Christiansen effect (scattering).
 - Press at 10 tons for 2 minutes to form a transparent disc.
 - Analyze immediately to prevent moisture uptake.

Spectral Analysis & Peak Assignment

The following table synthesizes data from structural analogs (4-hydroxyisophthalic acid and 5-methylisophthalic acid) to predict the specific bands for **4-Hydroxy-5-methylisophthalic acid**.

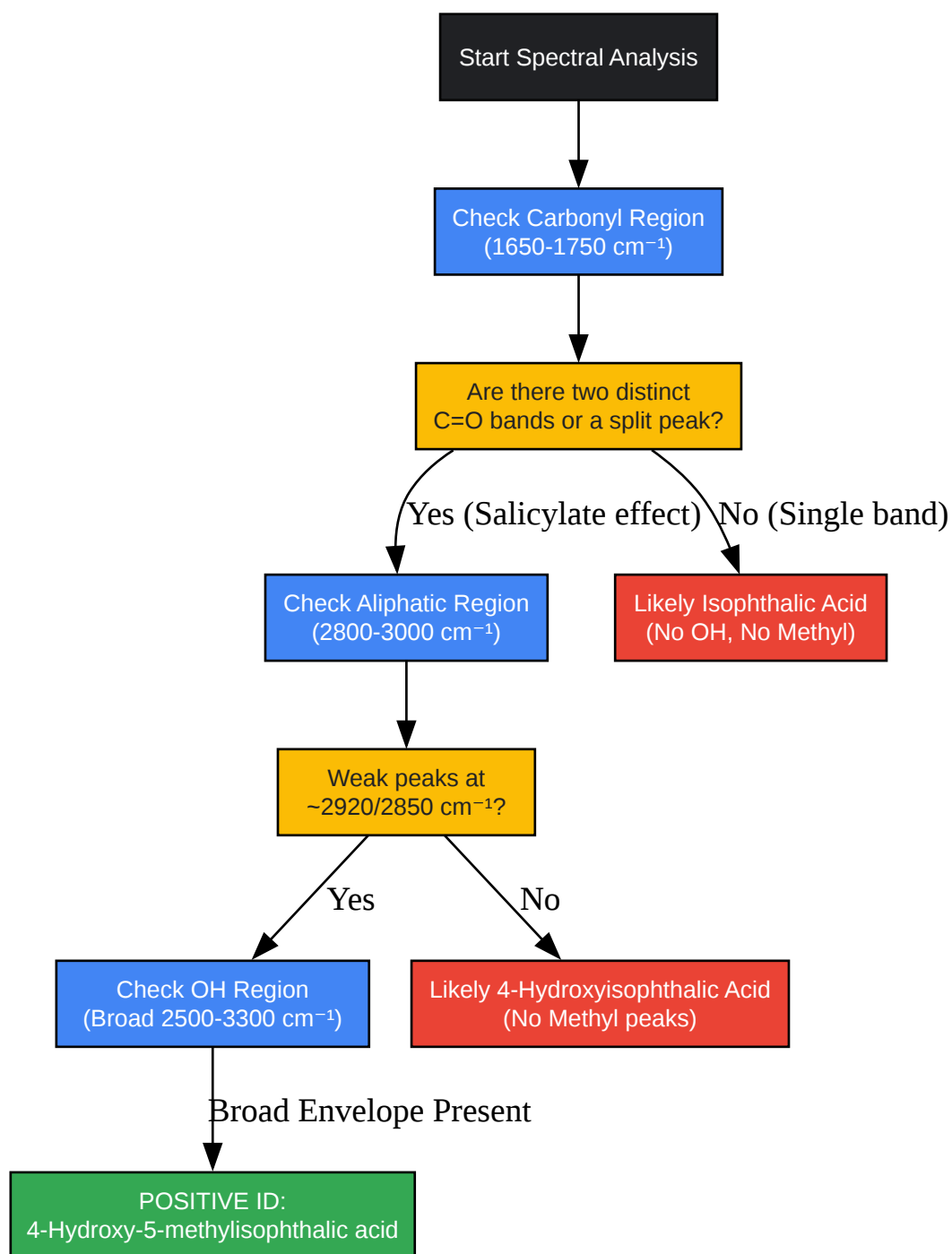
Diagnostic Peak Table

Frequency Region (cm ⁻¹)	Functional Group	Mode of Vibration	Diagnostic Note
2800 – 3300	O-H (Acid)	Stretching (Broad)	Very broad "fermi resonance" envelope typical of carboxylic acid dimers.
~3200 – 3400	O-H (Phenol)	Stretching	Often obscured by acid OH. Look for a shoulder on the high-frequency side.
2920, 2850	C-H (Methyl)	Stretching (Asym/Sym)	Weak but distinct sharp peaks sitting on top of the broad OH band. Distinguishes from non-methylated analogs.
1680 – 1710	C=O (Acid 1)	Stretching	The "free" (dimerized) acid group at position 1.
1650 – 1670	C=O (Acid 3)	Stretching	Key Marker: Redshifted due to intramolecular H-bonding with the ortho-hydroxyl group.
1580 – 1610	C=C (Aromatic)	Ring Stretching	Enhanced intensity due to conjugation with carbonyls.
1450	C-H (Methyl)	Bending (Asym)	Diagnostic methyl deformation band.
1200 – 1300	C-O (Acid/Phenol)	Stretching	Strong, mixed mode. Phenolic C-O typically ~1230 cm ⁻¹ .

900 – 950	O-H (Acid)	Out-of-plane Bending	Broad, medium intensity "waddle" band. Characteristic of dimers.
650 – 900	C-H (Ar)	Out-of-plane Bending	Pattern depends on substitution (1,2,3,5-tetrasubstituted).

Spectral Logic Flow

The following diagram illustrates the decision process for confirming the identity of the molecule based on spectral features.



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Figure 1: Logic decision tree for the spectral identification of **4-Hydroxy-5-methylisophthalic acid**, highlighting the differentiation from non-methylated analogs.

Validation & Troubleshooting

Differentiating from Impurities

In synthesis, common impurities include the non-methylated precursor (4-hydroxyisophthalic acid) or isomers.

- Differentiation: Zoom into the 2800–3000 cm^{-1} region. The absence of C-H stretching bands here strongly suggests the absence of the methyl group.
- Differentiation: Check the Fingerprint Region (600–900 cm^{-1}). The substitution pattern of the benzene ring changes the out-of-plane C-H bending frequencies. 4-Hydroxyisophthalic acid (1,2,4-trisubstituted pattern) will differ from the target (1,2,3,5-tetrasubstituted pattern).

Common Artifacts

- Water Interference: A broad band centered at 3400 cm^{-1} (O-H stretch) and a weak band at 1640 cm^{-1} (H-O-H bend) indicate moisture in the KBr pellet. Dry the sample at 105°C for 1 hour if hygroscopicity is suspected.
- Polymorphism: Differences in peak splitting in the fingerprint region between batches may indicate different crystal polymorphs, common in substituted benzoic acids.

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